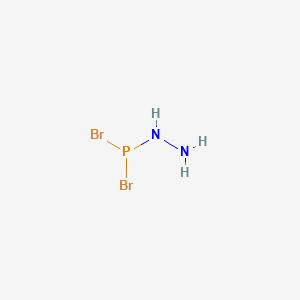methanone CAS No. 54252-38-9](/img/structure/B14646668.png)
[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is a complex organic compound with a unique structure that includes an aniline group, a methylamino group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the nitration of a thiophene derivative, followed by the introduction of the aniline and methylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aniline and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme catalysis and other biochemical processes.
Medicine
In medicinal chemistry, 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure allows for the design of materials with tailored characteristics for various applications.
Mechanism of Action
The mechanism of action of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Anilino-1,2,3-thiadiazol-4-ylmethanone: This compound shares a similar core structure but differs in the presence of a thiadiazole ring instead of a thiophene ring.
5-Anilino-3-methoxy-1,2,4-thiadiazole: Another similar compound with a methoxy group and a thiadiazole ring.
Uniqueness
The uniqueness of 5-Anilino-3-(methylamino)-4-nitrothiophen-2-ylmethanone lies in its combination of functional groups and the thiophene ring. This structure provides distinct chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial development.
Properties
CAS No. |
54252-38-9 |
|---|---|
Molecular Formula |
C18H15N3O3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[5-anilino-3-(methylamino)-4-nitrothiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H15N3O3S/c1-19-14-15(21(23)24)18(20-13-10-6-3-7-11-13)25-17(14)16(22)12-8-4-2-5-9-12/h2-11,19-20H,1H3 |
InChI Key |
MFKWKOAKNRQJNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(SC(=C1[N+](=O)[O-])NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



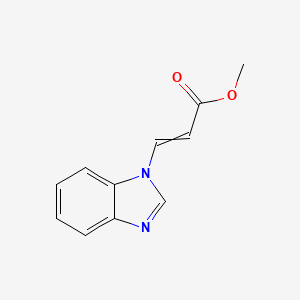
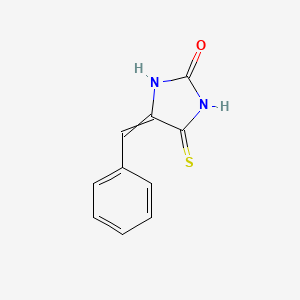
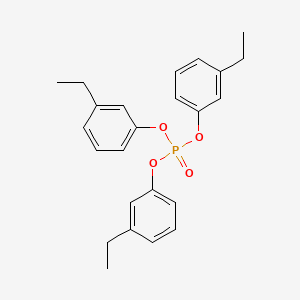
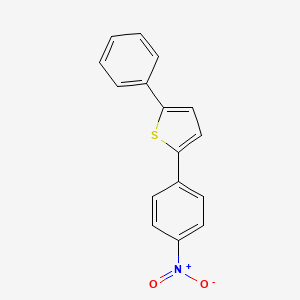

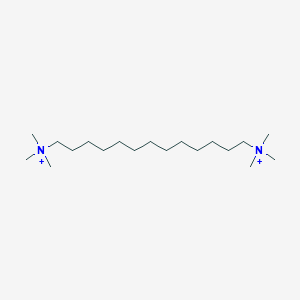
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
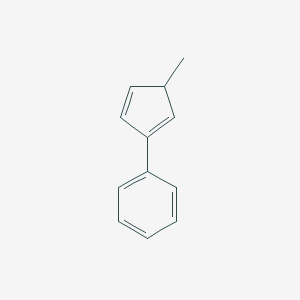
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
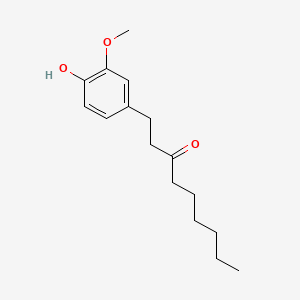
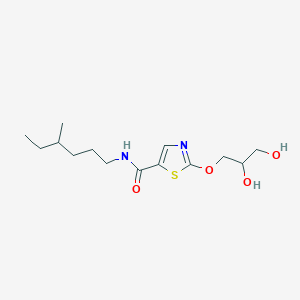
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
